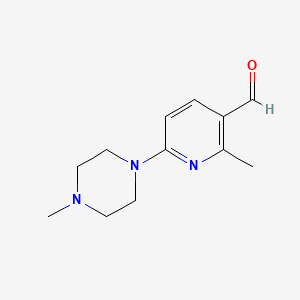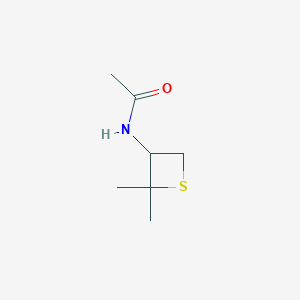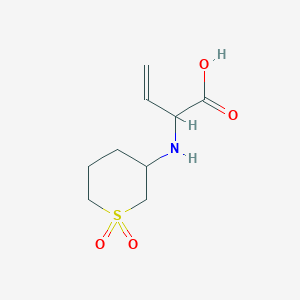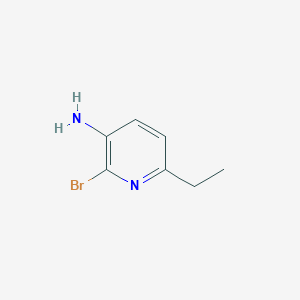
2-Methyl-6-(4-methylpiperazin-1-yl)nicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-(4-methylpiperazin-1-yl)nicotinaldehyde is a heterocyclic compound with the molecular formula C12H17N3O and a molecular weight of 219.28 g/mol . It is primarily used in research settings and is known for its unique structure, which includes a piperazine ring attached to a nicotinaldehyde moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4-methylpiperazin-1-yl)nicotinaldehyde typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a series of reactions, including Buchwald–Hartwig amination and reductive amination.
Attachment to Nicotinaldehyde: The piperazine ring is then attached to the nicotinaldehyde moiety through aromatic nucleophilic substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves bulk custom synthesis and procurement .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-6-(4-methylpiperazin-1-yl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The piperazine ring can undergo substitution reactions, particularly aromatic nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Conditions often involve the use of bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
2-Methyl-6-(4-methylpiperazin-1-yl)nicotinaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methyl-6-(4-methylpiperazin-1-yl)nicotinaldehyde involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-6-(4-piperazin-1-yl)nicotinaldehyde: Similar structure but lacks the methyl group on the piperazine ring.
6-(4-Methylpiperazin-1-yl)nicotinaldehyde: Similar structure but lacks the methyl group on the nicotinaldehyde moiety.
Uniqueness
2-Methyl-6-(4-methylpiperazin-1-yl)nicotinaldehyde is unique due to the presence of both the methyl group on the piperazine ring and the nicotinaldehyde moiety, which can influence its chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C12H17N3O |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
2-methyl-6-(4-methylpiperazin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H17N3O/c1-10-11(9-16)3-4-12(13-10)15-7-5-14(2)6-8-15/h3-4,9H,5-8H2,1-2H3 |
Clé InChI |
FKVVXZYKFYDDNB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)N2CCN(CC2)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Chloromethyl)benzo[d]isothiazole](/img/structure/B13012650.png)



![N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-sulfamide](/img/structure/B13012669.png)
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid](/img/structure/B13012672.png)
![7-Bromopyrido[3,2-d]pyrimidine](/img/structure/B13012679.png)



![Ethyl pyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B13012697.png)

![2-Amino-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13012723.png)
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13012750.png)
